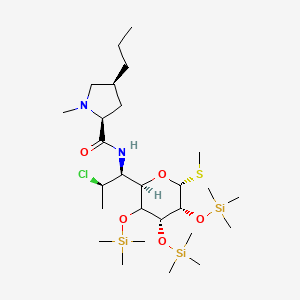

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin

Beschreibung

BenchChem offers high-quality 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,4S)-N-[(1S,2R)-2-chloro-1-[(2R,4R,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57ClN2O5SSi3/c1-14-15-19-16-20(30(3)17-19)26(31)29-21(18(2)28)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27H,14-17H2,1-13H3,(H,29,31)/t18-,19+,20+,21-,22-,23?,24-,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWRANWQYPIVSF-IFVMGDRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2C([C@H]([C@H]([C@H](O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57ClN2O5SSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of the 7-Epi Clindamycin TMS Derivative

Abstract

This technical guide provides a comprehensive examination of the trimethylsilyl (TMS) derivative of 7-Epi Clindamycin, a critical impurity in the synthesis of the antibiotic Clindamycin.[1][2] Tailored for researchers, analytical scientists, and drug development professionals, this document delves into the structural rationale for TMS derivatization, the resulting chemical architecture, and the analytical methodologies essential for its characterization. We will explore the causality behind choosing derivatization for gas chromatography-mass spectrometry (GC-MS) analysis and present field-proven protocols for sample preparation and instrumentation. The guide is grounded in authoritative references to ensure scientific integrity and provides practical, self-validating systems for reproducible analysis.

Introduction: The Significance of 7-Epi Clindamycin

Clindamycin, a semi-synthetic lincosamide antibiotic, is derived from Lincomycin.[2] Its synthesis is a multi-step process where impurities can arise, impacting the final drug product's safety and efficacy. One such critical process-related impurity is 7-Epi Clindamycin, the epimer of Clindamycin, which differs in the stereochemical configuration at the C-7 position.[1][2] Regulatory bodies, such as those referencing the European Pharmacopoeia (EP), designate 7-Epi Clindamycin as "Clindamycin EP Impurity C".[3][4] Its monitoring and quantification are mandatory for quality control in bulk drug manufacturing.[5]

The structural similarity between Clindamycin and its epimer presents a significant analytical challenge. While High-Performance Liquid Chromatography (HPLC) is a common method for separation[5][6][7], Gas Chromatography (GC) offers high resolution but requires analytes to be volatile and thermally stable.[8] Clindamycin and its epimers, with their multiple polar functional groups (hydroxyl and amide), are non-volatile. This necessitates chemical derivatization to enhance their volatility for GC-based analysis.[8]

The Rationale for Trimethylsilyl (TMS) Derivatization

Expertise & Experience: The primary objective of derivatization in this context is to transform the polar, non-volatile 7-Epi Clindamycin molecule into a form suitable for GC-MS analysis. The key principle is the replacement of active hydrogens in hydroxyl (-OH) and amide (-NH) groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[9][10]

This chemical modification achieves several critical analytical enhancements:

-

Increased Volatility: The replacement of hydrogen-bonding protons with bulky, non-polar TMS groups significantly reduces intermolecular forces, lowering the boiling point and allowing the molecule to transition into the gas phase at temperatures compatible with GC analysis.[8]

-

Enhanced Thermal Stability: Silylation protects the thermally labile hydroxyl groups, preventing degradation at the high temperatures of the GC injection port and column.[8]

-

Improved Chromatographic Behavior: Derivatization leads to less polar molecules, which minimizes tailing and improves peak shape on standard non-polar or mid-polarity GC columns, resulting in better resolution and sensitivity.[8]

-

Characteristic Mass Spectra: The TMS derivatives produce predictable and informative fragmentation patterns in mass spectrometry, aiding in structural confirmation and identification.[8][11]

The workflow for this analysis is a systematic process designed to ensure complete derivatization and accurate detection.

The Chemical Structure of the 7-Epi Clindamycin TMS Derivative

7-Epi Clindamycin (Molecular Formula: C₁₈H₃₃ClN₂O₅S, Molecular Weight: approx. 424.98 g/mol ) possesses several active sites for silylation.[3][12][13] There are three hydroxyl (-OH) groups on the sugar moiety and one secondary amide (-NH) proton.

Under typical derivatization conditions using a strong silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS), all three hydroxyl groups and the amide hydrogen will be replaced by TMS groups.[11][14] This results in the formation of a tetra-TMS derivative.

The derivatization reaction proceeds as follows:

The molecular weight of the resulting derivative increases significantly. Each TMS group adds 72.08 Da (Si(CH₃)₃ - H). Therefore, the molecular weight of the tetra-TMS derivative will be:

424.98 (original MW) + 4 * (72.08) = 713.30 Da

This substantial, well-defined mass shift is a key indicator of successful and complete derivatization, which is readily verifiable by MS.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: A self-validating analytical protocol is one where each step provides confirmation of the last. In GC-MS, the retention time provides chromatographic evidence, while the mass spectrum provides definitive structural evidence.

Gas Chromatography

The tetra-TMS derivative is significantly less polar than the parent compound and is well-suited for separation on a low-to-mid polarity GC column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). The exact retention time will depend on the specific column dimensions and temperature program, but it will elute at a reproducible time under consistent conditions, allowing for reliable identification relative to a derivatized standard.

Mass Spectrometry

Upon elution from the GC column, the derivative enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum is a molecular fingerprint. While the molecular ion (M⁺˙ at m/z 713) may be weak or absent in EI, a series of characteristic fragment ions will be present, confirming the structure.

Authoritative Grounding: The fragmentation of lincosamides and their derivatives often involves cleavages around the sugar moiety and the pyrrolidine ring.[11][15] For the TMS derivative, fragmentation will also involve the silyl groups themselves.

Key expected fragmentation pathways include:

-

Loss of a Methyl Group: A fragment corresponding to [M-15]⁺ (loss of •CH₃ from a TMS group) is very common for silylated compounds and would be expected at m/z 698.

-

Characteristic TMS Ions: The presence of ions at m/z 73 ([Si(CH₃)₃]⁺) and 147 ([ (CH₃)₂Si=O-Si(CH₃)₃ ]⁺) are strong indicators of a silylated compound.

-

Pyrrolidine Ring Fragment: Cleavage can yield an ion corresponding to the derivatized N-methyl-4-propylpyrrolidine carboxamide portion. The underivatized pyrrolidine ring fragment for clindamycin is observed at m/z 126.[16] The corresponding TMS-derivatized fragment would be shifted by the mass of the TMS group replacing the amide hydrogen, appearing at m/z 198.

-

Sugar Moiety Fragments: Cleavage of the glycosidic bond will produce ions characteristic of the derivatized sugar portion of the molecule.

The following table summarizes the key ions expected in the mass spectrum of tetra-TMS 7-Epi Clindamycin.

| m/z (Mass-to-Charge Ratio) | Proposed Identity | Significance |

| 713 | [M]⁺˙ | Molecular Ion (may be low abundance) |

| 698 | [M - CH₃]⁺ | Loss of a methyl radical from a TMS group; highly characteristic. |

| 198 | [C₁₀H₂₀NOSi]⁺ | TMS-derivatized N-methyl-4-propylpyrrolidine fragment.[16] |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Common rearrangement ion from polysilylated compounds. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation; confirms silylation. |

Experimental Protocols

Protocol for TMS Derivatization

This protocol is designed to be a self-validating system. The inclusion of a blank and a positive control (Clindamycin or 7-Epi Clindamycin reference standard) is critical for trustworthy results.

-

Preparation: Place 100 µg of the 7-Epi Clindamycin reference standard or the dried sample extract into a 2 mL autosampler vial.

-

Solvent Removal: If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical that the sample is anhydrous, as moisture will consume the derivatizing reagent.

-

Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). This mixture is a powerful silylating agent and catalyst.[11]

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. This ensures the complete derivatization of all active hydrogens, including sterically hindered hydroxyls.[9]

-

Cooling: Allow the vial to cool to room temperature before analysis.

-

Analysis: Immediately analyze 1 µL of the derivatized sample by GC-MS. TMS derivatives can be susceptible to hydrolysis, so prompt analysis is recommended.[10]

Protocol for GC-MS Analysis

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977 MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 15°C/min to 300°C.

-

Hold: Hold at 300°C for 5 minutes.

-

-

MS Source Temp: 230°C.

-

MS Quad Temp: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-800.

Conclusion

The analysis of 7-Epi Clindamycin via GC-MS is made possible through robust TMS derivatization. This process transforms the polar, non-volatile analyte into a thermally stable, volatile derivative with a predictable and information-rich mass spectrum. By understanding the chemical structure of the resulting tetra-TMS derivative and its characteristic fragmentation patterns, analytical scientists can confidently identify and quantify this critical impurity. The protocols and insights provided herein serve as a guide for developing and validating reliable analytical methods essential for ensuring the quality and safety of Clindamycin drug products.

References

-

Methods for the Analysis of Clindamycin Phosphate Injection. (n.d.). USP's Emerging Standards. Retrieved from [Link]

-

Li, Y., et al. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(6), 899-906. Retrieved from [Link]

-

Lustosa, I. R. P., et al. (n.d.). An Overview of the Analytical Methods for Products Based on Clindamycin and Eco-efficiency Perspectives. Current Pharmaceutical Design. Retrieved from [Link]

-

7-Epiclindamycin 2-phosphate. (n.d.). PubChem. Retrieved from [Link]

-

Reddy, G. R., et al. (2011). Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 687-695. (Note: Abstract viewable, full text may require subscription. URL points to ResearchGate request page). Retrieved from [Link]

-

7-Epiclindamycin. (n.d.). PubChem. Retrieved from [Link]

-

Chan, E. C. Y., et al. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the American Society for Mass Spectrometry, 18(10), 1734-1750. (Note: The provided search result is a general review on derivatization). Retrieved from [Link]

-

Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. (2011). Agilent Technologies. Retrieved from [Link]

-

Sun, Q., et al. (2008). Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 562-571. Retrieved from [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (2015). Freie Universität Berlin. Retrieved from [Link]

-

GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. Retrieved from [Link]

-

Sun, Q., et al. (2008). Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. (Note: URL points to ResearchGate request page). Retrieved from [Link]

-

Clindamycin Hydrochloride - Impurity C (Free Base). (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Trimethylsilyldiazomethane (TMSD) as a New Derivatization Reagent for Trace Analysis of Selected Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) by Gas Chromatography Methods. (2010). Analytical and Bioanalytical Chemistry, 397(7), 3029-34. Retrieved from [Link]

-

Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 2. Retrieved from [Link]

-

Zhang, D., et al. (2009). Determination of Clindamycin in Human Plasma by LC-MS/MS. Journal of Chinese Mass Spectrometry Society, 30(6), 346. Retrieved from [Link]

- Preparation method of clindamycin hydrochloride impurity. (2019). Google Patents.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN110606865A - Preparation method of clindamycin hydrochloride impurity - Google Patents [patents.google.com]

- 3. 7-Epi Clindamycin | CAS 16684-06-3 | LGC Standards [lgcstandards.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. emergingstandards.usp.org [emergingstandards.usp.org]

- 7. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. thescipub.com [thescipub.com]

- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 7-Epiclindamycin | C18H33ClN2O5S | CID 3034218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. jfda-online.com [jfda-online.com]

- 15. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide to the Physical Properties of Silylated 7-Epi Clindamycin

This technical guide provides a comprehensive overview of the physical properties of silylated 7-Epi Clindamycin, a derivative of a well-known lincosamide antibiotic. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis, characterization, and formulation of clindamycin and its related substances. The guide delves into the rationale for silylation, a detailed methodology for its synthesis and purification, and a thorough examination of its key physical and chemical characteristics.

Introduction: The Significance of 7-Epi Clindamycin and the Rationale for Silylation

Clindamycin, a semi-synthetic antibiotic derived from lincomycin, is a crucial therapeutic agent against a wide range of bacterial infections.[1] During its synthesis and storage, several related substances can be formed, including its C-7 epimer, 7-Epi Clindamycin.[2] The stereochemistry at the C-7 position is critical for biological activity, making the accurate identification and characterization of 7-Epi Clindamycin essential for quality control in pharmaceutical manufacturing.

Silylation is a chemical derivatization technique that replaces active hydrogen atoms in functional groups, such as hydroxyl (-OH) groups, with a silyl group, typically a trimethylsilyl (TMS) group.[3] In the context of 7-Epi Clindamycin, which possesses multiple hydroxyl groups on its sugar moiety, silylation offers several analytical advantages:

-

Increased Volatility: The replacement of polar hydroxyl groups with non-polar trimethylsilyl ethers significantly increases the molecule's volatility, making it amenable to analysis by gas chromatography (GC).[4]

-

Enhanced Thermal Stability: Silylated derivatives are generally more thermally stable than their parent compounds, reducing the risk of degradation at the high temperatures often employed in GC analysis.[4]

-

Improved Chromatographic Separation: The derivatization process can lead to better peak shapes and resolution in chromatographic methods.

-

Facilitated Mass Spectrometric Analysis: Silylated compounds often produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation.[3]

This guide focuses specifically on 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin, the derivative formed by the silylation of the three hydroxyl groups on the sugar portion of the molecule.[5][6][7]

Synthesis and Purification of Silylated 7-Epi Clindamycin

The synthesis of silylated 7-Epi Clindamycin involves the reaction of the parent compound with a silylating agent in the presence of a catalyst or base. The following protocol is a representative method based on established procedures for the silylation of polyhydroxy compounds.[8][9][10]

Experimental Protocol: Synthesis of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin

Materials:

-

7-Epi Clindamycin

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (or other suitable aprotic solvent like Dichloromethane or Acetonitrile)

-

Anhydrous Nitrogen or Argon gas

-

Reaction vial with a screw cap and PTFE septum

-

Heating block or oil bath

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Preparation: Accurately weigh approximately 5-10 mg of 7-Epi Clindamycin into a clean, dry reaction vial.

-

Solvent Addition: Add 500 µL of anhydrous pyridine to the vial to dissolve the 7-Epi Clindamycin.

-

Silylating Agent Addition: Using a dry syringe, add 500 µL of BSTFA with 1% TMCS to the reaction vial.

-

Inert Atmosphere: Purge the vial with a gentle stream of anhydrous nitrogen or argon gas for 1-2 minutes to remove any moisture and oxygen.

-

Reaction: Tightly cap the vial and heat the mixture at 60-70°C for 30-60 minutes in a heating block or oil bath.

-

Completion and Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the vial to room temperature. The reaction is typically driven to completion by the excess of the silylating agent.

-

Solvent Removal: Remove the pyridine and excess silylating agent under a stream of nitrogen or by using a rotary evaporator. For complete removal, a high-vacuum pump may be used. The resulting product is the silylated 7-Epi Clindamycin.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Silylating agents and the resulting silyl ethers are highly susceptible to hydrolysis.[11] Therefore, the use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the product and to ensure a high yield.

-

Silylating Agent: BSTFA with 1% TMCS is a powerful and commonly used silylating reagent for carbohydrates and other polyhydroxy compounds.[11] The TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, especially for sterically hindered hydroxyl groups.

-

Solvent: Pyridine acts as both a solvent and a base to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the formation of the silylated product.[8]

-

Heating: Heating the reaction mixture increases the rate of the silylation reaction, ensuring its completion in a reasonable timeframe.

Purification

For most analytical purposes, such as GC-MS analysis, the reaction mixture can often be injected directly after dilution with an appropriate solvent. However, for the isolation of pure silylated 7-Epi Clindamycin, purification can be achieved by:

-

Flash Chromatography: Using a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the silylated product from any residual starting material or byproducts.

-

Distillation: If the silylated compound is sufficiently volatile and thermally stable, distillation under reduced pressure can be a viable purification method.

Physical and Chemical Properties

The introduction of three trimethylsilyl groups significantly alters the physical properties of 7-Epi Clindamycin.

Chemical Structure and Molecular Formula

The chemical structure of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is depicted below.

Sources

- 1. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin | CAS No- 25399-48-8 | NA [chemicea.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. orgosolver.com [orgosolver.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Silylation of Clindamycin for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Abstract

This document provides a detailed technical guide for the derivatization of the lincosamide antibiotic, Clindamycin, using silylation agents for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Clindamycin, a semi-synthetic antibiotic, possesses multiple polar functional groups that render it non-volatile and thermally labile, making direct GC analysis challenging.[1][2] Silylation is a crucial derivatization technique that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, thereby increasing analyte volatility and thermal stability for robust chromatographic analysis.[3][4][5][6] This guide offers a comparative analysis of two common and powerful silylating reagents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and provides detailed, field-proven protocols for their application.

Introduction: The Rationale for Clindamycin Silylation

Clindamycin is a potent bacteriostatic antibiotic used to treat a range of serious bacterial infections.[1][2] From a chemical standpoint, its structure contains several polar functional groups, including multiple hydroxyl (-OH) groups and a secondary amine (-NH-) group.[7][8] These groups are prone to hydrogen bonding, which significantly decreases the molecule's volatility and can lead to thermal degradation at the high temperatures required for gas chromatography.

Derivatization via silylation is a fundamental sample preparation step to overcome these challenges. The process involves the replacement of the acidic protons of the hydroxyl and amine moieties with a non-polar trimethylsilyl (TMS) group [-Si(CH₃)₃].[5][9] This chemical modification effectively masks the polar sites, achieving three critical outcomes for GC-MS analysis:

-

Increased Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase at lower temperatures.[5][10]

-

Enhanced Thermal Stability: Silyl derivatives are generally more resistant to thermal degradation in the GC inlet and column compared to their parent compounds.[5][6]

-

Improved Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and better resolution on common non-polar GC columns.[11]

Comparative Analysis of Silylating Reagents: MSTFA vs. BSTFA

The choice of silylating reagent is critical for achieving complete and reproducible derivatization. MSTFA and BSTFA are two of the most effective and widely used reagents for this purpose.[4][12]

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A highly versatile and reactive silylating agent.[9] Its reactivity can be further enhanced by the addition of a catalyst, such as Trimethylchlorosilane (TMCS), which is particularly effective for derivatizing sterically hindered groups and amines.[3][4][6]

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Often considered the most powerful TMS donor.[13] A key advantage of MSTFA is the high volatility of its reaction byproduct, N-methyltrifluoroacetamide, which minimizes the risk of chromatographic interference and co-elution with the analyte peaks.[4][13]

The following table summarizes the key characteristics of each reagent to guide selection.

| Feature | MSTFA | BSTFA |

| Reactivity | Very high; often considered the strongest TMS donor.[13] | High; very versatile for a wide range of compounds.[9] |

| Byproducts | N-methyltrifluoroacetamide (highly volatile).[4][13] | Mono- and bis-trimethylsilyl-trifluoroacetamide (less volatile).[4] |

| Catalyst Use | Can be used with catalysts, but often effective alone.[13] | Reactivity is significantly enhanced with a catalyst (e.g., 1% TMCS).[3][4] |

| Primary Application | Ideal for applications demanding minimal chromatographic interference from byproducts.[13] | A robust, general-purpose reagent; the combination with TMCS is excellent for challenging derivatizations.[3] |

For Clindamycin, with its multiple hydroxyl groups and a secondary amine, both reagents are suitable. However, the use of BSTFA with 1% TMCS is strongly recommended to ensure the complete and efficient derivatization of all active sites, particularly the less reactive amine group.

Experimental Workflow and Protocols

The success of any silylation procedure is fundamentally dependent on maintaining anhydrous (water-free) conditions. Silylating reagents are extremely sensitive to moisture and will preferentially react with water, consuming the reagent and yielding undesirable siloxane byproducts.[3][9][14]

General Workflow

The overall procedure from sample preparation to analysis is outlined below.

Sources

- 1. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of polymer-clindamycin conjugates through lipase-catalyzed esterification and RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. restek.com [restek.com]

- 6. gcms.cz [gcms.cz]

- 7. chegg.com [chegg.com]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. m.youtube.com [m.youtube.com]

- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

Guide to the Preparation and Handling of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin Analytical Standard Solution

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation, handling, and storage of a standard solution of 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin. 7-Epi Clindamycin is a critical process impurity and stereoisomer of the lincosamide antibiotic, Clindamycin.[1] The trimethylsilyl (TMS) derivative is a specialized reference material, primarily utilized in analytical methods that require enhanced volatility and thermal stability, such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Due to the inherent hydrolytic instability of silyl ethers, this protocol emphasizes the critical importance of anhydrous conditions to ensure the integrity, accuracy, and stability of the resulting standard solution.

Introduction: The Analytical Imperative

Clindamycin is a widely prescribed antibiotic for treating serious bacterial infections.[4] Regulatory bodies mandate the rigorous control and monitoring of impurities to ensure the safety and efficacy of the final drug product. 7-Epiclindamycin, the C-7 epimer of clindamycin, is a known related substance whose presence must be quantified.[5]

While High-Performance Liquid Chromatography (HPLC) is common for analyzing clindamycin and its non-volatile impurities, certain analytical workflows, particularly for structural elucidation or specialized quantification, may employ GC-MS.[6] To make polar, non-volatile molecules like 7-Epi Clindamycin amenable to GC analysis, a derivatization step is necessary.[7][8] Silylation, the replacement of active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, is a common technique to increase volatility and thermal stability.[3][9]

2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin is the resulting derivative, a crucial tool for analysts. As a certified reference material, its primary function is to serve as a standard for instrument calibration and the accurate quantification of the 7-Epi Clindamycin impurity in test samples.[10][11][12] The accuracy of this quantification is directly contingent on the precise and correct preparation of the standard solution.

The core challenge in handling this standard lies in the chemical nature of the trimethylsilyl ether bonds, which are highly susceptible to cleavage by moisture.[13][14] This guide, therefore, provides an expert-led, validated protocol designed to mitigate this risk and ensure the preparation of a reliable and stable analytical standard.

Compound Profile & Key Data

All quantitative data for the reference standard are summarized below for rapid access and verification.

| Parameter | Value | Source(s) |

| Full Chemical Name | (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3S,4S,5R,6R)-6-(methylthio)-3,4,5-tris((trimethylsilyl)oxy)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide | [15] |

| Common Name | 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin | [16][17] |

| CAS Number | 25399-48-8 | [15][16][18] |

| Molecular Formula | C₂₇H₅₇ClN₂O₅SSi₃ | [17][18] |

| Molecular Weight | 641.53 g/mol | [16][18] |

| Appearance | Typically a solid (No Data Available) | [17] |

| Purity | >98% (Typical for reference standards) | [17] |

Principle and Critical Considerations: The Chemistry of Silyl Ethers

The successful preparation of this standard hinges on a single, overriding principle: the exclusion of moisture .

-

Mechanism of Instability: Trimethylsilyl (TMS) ethers are labile protective groups. The silicon atom is electrophilic and readily attacked by nucleophiles, particularly the oxygen atom in water. This nucleophilic attack leads to the rapid hydrolytic cleavage of the Si-O bond, regenerating the original hydroxyl group of 7-Epi Clindamycin and forming trimethylsilanol, which can further condense.[13][14][19]

-

Consequence of Degradation: The presence of moisture will lead to a continuous decrease in the concentration of the silylated standard, resulting in underestimation of the impurity in analytical samples and compromising the validity of the analytical data.

-

Solvent Selection: The choice of solvent is paramount. It must be an aprotic, anhydrous solvent. Protic solvents (e.g., water, methanol, ethanol) are incompatible as they will directly participate in the hydrolysis of the TMS groups.[13] Recommended solvents include anhydrous acetonitrile, ethyl acetate, or dichloromethane.

-

Atmospheric Control: Ambient air contains moisture. While working in a glovebox with a controlled inert atmosphere (e.g., Nitrogen or Argon) is ideal, it is not always practical. For benchtop preparation, minimizing the exposure time of the solid standard and the solution to the atmosphere is critical.

Experimental Workflow

The following diagram outlines the complete, validated workflow for the preparation of the 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin standard solution.

Caption: Workflow for preparing the silylated clindamycin standard.

Detailed Protocol: Preparation of a 100 µg/mL Stock Solution

This protocol details the preparation of a 100 µg/mL stock solution. Subsequent dilutions to working concentrations should be performed using the same anhydrous solvent and techniques.

Required Materials & Equipment

-

Reference Standard: 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin (CAS: 25399-48-8)

-

Solvent: High-purity, anhydrous acetonitrile (or anhydrous ethyl acetate/dichloromethane), HPLC or GC grade.

-

Glassware:

-

Class A volumetric flask (e.g., 10 mL or 25 mL) with a ground glass stopper.

-

Volumetric pipettes (for serial dilutions, if required).

-

-

Equipment:

-

Calibrated analytical balance (readable to at least 0.01 mg).

-

Ultrasonic bath.

-

Vortex mixer.

-

-

Consumables:

-

Amber glass autosampler or storage vials with PTFE-lined screw caps.

-

Weighing paper or boat.

-

Syringes and 0.22 µm PTFE syringe filters (optional, if filtration is needed).

-

Pipette tips.

-

Pre-Protocol Preparations

-

Glassware Preparation: All glassware must be scrupulously clean and rendered anhydrous. This can be achieved by oven-drying at 120°C for at least 4 hours and allowing it to cool to room temperature in a desiccator immediately before use.

-

Material Equilibration: Allow the sealed vial of the reference standard and the sealed bottle of anhydrous solvent to equilibrate to ambient laboratory temperature for at least 30 minutes before opening.

-

Rationale: This crucial step prevents atmospheric moisture from condensing onto the cold surfaces of the standard and solvent upon opening, which would compromise their anhydrous state.

-

Step-by-Step Procedure

-

Weighing the Standard:

-

Place a weighing boat on the analytical balance and tare.

-

Accurately weigh approximately 2.5 mg of the 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin standard. Record the exact weight to four decimal places (e.g., 2.51 mg).

-

Expert Insight: The gravimetric method (weighing the solid) is more accurate than volumetric methods for preparing primary standards.[20] Work swiftly to minimize the standard's exposure to air.

-

-

Dissolution:

-

Carefully and quantitatively transfer the weighed powder into a 25 mL Class A volumetric flask.

-

Add approximately 15-18 mL (about 70% of the final volume) of the anhydrous solvent to the flask.

-

Stopper the flask and sonicate for 5-10 minutes, or until all the solid has completely dissolved. A brief vortex may aid dissolution. Visually inspect against a light source to ensure no particulates remain.

-

-

Dilution to Volume:

-

Once the solute is fully dissolved and the solution has returned to room temperature, carefully add the anhydrous solvent until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.[11]

-

Use a pipette for the final addition to avoid overshooting the mark.

-

-

Mixing:

-

Stopper the flask securely and invert it at least 15-20 times to ensure a homogenous solution. Inadequate mixing is a common source of error in standard preparation.

-

-

Aliquoting and Storage:

-

Immediately transfer the final solution into clearly labeled, amber glass vials with PTFE-lined caps.

-

Rationale: Amber vials protect the solution from potential light-induced degradation, while PTFE-lined caps provide a superior seal against atmospheric moisture compared to other liner types.

-

Store the vials upright in a freezer at or below -18°C.[2]

-

Quality Control, Stability, and Storage

-

Initial QC: The freshly prepared solution should be clear, colorless, and free of any particulate matter.

-

Stability: The stability of TMS derivatives is highly dependent on storage conditions.[2] While some TMS derivatives can be stable for up to 20 weeks when stored at -18°C in a tightly sealed container, it is best practice to prepare fresh stock solutions regularly.[2] For routine analysis, preparing a fresh stock solution every 1-2 weeks and fresh working standards daily is recommended to ensure the highest data quality. Avoid repeated freeze-thaw cycles, as this can introduce moisture and degrade the standard.[2]

-

Storage Conditions:

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin and the chosen anhydrous solvent before starting any work.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals inside a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Anhydrous solvents are often flammable; keep them away from ignition sources.

References

-

SynThink. Clindamycin Impurities Standards. SynThink. Accessed February 12, 2026. [Link]

-

Psoma, A. K., et al. (2023). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. Journal of Chromatography A, 1703, 464125. [Link]

-

Acanthus Research. (2015). Clindamycin-Related Analytical Reference Standards. Acanthus Research. Accessed February 12, 2026. [Link]

-

Pharmaffiliates. Clindamycin-impurities. Pharmaffiliates. Accessed February 12, 2026. [Link]

-

Hawach. (2024). Standard Solution Preparation: A Comprehensive Guide. Hawach. Accessed February 12, 2026. [Link]

-

Sartorius. (2021). How to Prepare GC and HPLC Standards. Sartorius. Accessed February 12, 2026. [Link]

-

Master Organic Chemistry. Silyl Protection of Alcohols: TMSCl vs TBSCl. Master Organic Chemistry. Accessed February 12, 2026. [Link]

-

Mastelf. (2024). The Ultimate Guide to Preparing HPLC Standards. Mastelf. Accessed February 12, 2026. [Link]

-

Mettler Toledo. Chromatographic Analysis – Sample and Standard Preparation. Mettler Toledo. Accessed February 12, 2026. [Link]

-

Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. Accessed February 12, 2026. [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Accessed February 12, 2026. [Link]

-

PubChem. 7-Epiclindamycin. National Center for Biotechnology Information. Accessed February 12, 2026. [Link]

-

Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Accessed February 12, 2026. [Link]

-

BioOrganics. 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin. BioOrganics. Accessed February 12, 2026. [Link]

-

Regis Technologies. Silylation Reagents. Regis Technologies. Accessed February 12, 2026. [Link]

-

PubChem. Clindamycin. National Center for Biotechnology Information. Accessed February 12, 2026. [Link]

Sources

- 1. 7-Epiclindamycin | C18H33ClN2O5S | CID 3034218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silylation Reagents - Regis Technologies [registech.com]

- 4. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Epi clindamycin 2-phosphate | Benchchem [benchchem.com]

- 6. emergingstandards.usp.org [emergingstandards.usp.org]

- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 8. Trimethylsilylation [GC Derivatization Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. youtube.com [youtube.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

- 12. mastelf.com [mastelf.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 15. 2,3,4-Tris-O-(trimethylsilyl) 7-Epi Clindamycin | CAS No- 25399-48-8 | NA [chemicea.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. BioOrganics [bioorganics.biz]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. orgosolver.com [orgosolver.com]

- 20. mt.com [mt.com]

Title: A Framework for Optimizing Trimethylsilyl (TMS) Derivatization of Clindamycin for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details the critical parameters and provides a robust framework for determining the optimal reaction time for the trimethylsilyl (TMS) derivatization of Clindamycin. Clindamycin, a lincosamide antibiotic, possesses multiple polar functional groups that render it non-volatile, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) impractical. Derivatization via silylation is essential to increase its volatility and thermal stability.[1][2] However, the reaction kinetics are not instantaneous and must be empirically determined to ensure complete and reproducible derivatization for accurate quantification. Incomplete reactions lead to underestimation of the analyte, while excessively long reactions risk sample degradation. This document provides a step-by-step protocol for conducting a time-course study to pinpoint the optimal derivatization time, ensuring the generation of reliable and high-quality analytical data for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

Clindamycin is a potent bacteriostatic antibiotic effective against a wide range of bacteria.[3] For its quantitative analysis, GC-MS offers high resolution and sensitivity.[1] However, the inherent molecular structure of Clindamycin, rich in hydroxyl (-OH) and secondary amine (-NH) groups, results in low volatility and poor thermal stability. When subjected to the high temperatures of a GC inlet, the native molecule is prone to degradation and exhibits poor chromatographic behavior.

To overcome this analytical challenge, chemical derivatization is employed. The most common and effective method for compounds like Clindamycin is trimethylsilylation (TMS).[2] This process replaces the active hydrogen atoms on the polar functional groups with non-polar trimethylsilyl ((CH₃)₃Si-) groups.[4] The resulting TMS-Clindamycin derivative is significantly more volatile, less polar, and more thermally stable, making it amenable to GC-MS analysis.[1][5] The success of this analysis hinges on the completeness and reproducibility of the derivatization reaction, for which time is a critical variable.

The Chemistry of TMS Derivatization

Silylation involves the reaction of a compound containing an active hydrogen with a silylating reagent. The most powerful and common reagents for this purpose are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS).[1][2]

The general order of reactivity for functional groups is: alcohols > phenols > carboxylic acids > amines > amides .[4] The reaction is influenced by steric hindrance, with primary functional groups reacting faster than secondary or tertiary ones.[4]

The reaction proceeds via nucleophilic attack by the heteroatom (Oxygen or Nitrogen) on the silicon atom of the silylating agent. The catalyst, TMCS, accelerates the reaction by providing a more reactive intermediate and acting as a scavenger for the reaction byproducts. The choice of reagent and the reaction conditions, particularly temperature and time, must be optimized to drive the reaction to completion.[4] It is critical that all samples and solvents are thoroughly dried, as the presence of water can consume the derivatization reagent and inhibit the reaction.[6]

Experimental Design: Determining the Optimal Reaction Time

The objective is to find the shortest time required to achieve the maximum and most stable derivatization yield. This is typically observed as a plateau in a plot of derivative peak area versus reaction time. Continuing the reaction long after the plateau is reached offers no benefit and may increase the risk of forming unwanted by-products.[7][8]

Materials and Reagents

-

Clindamycin Hydrochloride: Reference Standard

-

Silylating Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

-

Solvent: Pyridine or Acetonitrile (High Purity, Anhydrous)

-

Internal Standard (Optional but Recommended): e.g., Myristic acid-d27

-

Equipment:

-

GC-MS system with a suitable capillary column (e.g., 5% Phenyl Methylpolysiloxane)

-

Heating block or oven capable of maintaining a constant temperature (e.g., 70°C ± 1°C)

-

Nitrogen evaporator

-

Autosampler vials with inert caps (2 mL)

-

Micropipettes and general laboratory glassware

-

Workflow for Optimization

The following diagram outlines the experimental workflow for the time-course study to determine the optimal derivatization time.

Caption: Workflow for determining optimal TMS derivatization time.

Step-by-Step Protocol for Time-Course Study

-

Sample Preparation: Prepare a standard solution of Clindamycin in a suitable solvent (e.g., methanol) at a concentration relevant to your expected sample range (e.g., 1 mg/mL).

-

Aliquoting: Into a series of 8 autosampler vials, pipette an exact volume of the Clindamycin stock (e.g., 50 µL). If using an internal standard, add it at this stage.

-

Drying: Evaporate the solvent to complete dryness in each vial using a gentle stream of nitrogen. This step is critical; moisture will interfere with the reaction.[6]

-

Reaction Initiation: Add 100 µL of the silylating reagent (MSTFA + 1% TMCS) to each of the 8 vials. Cap them tightly and vortex briefly.

-

Incubation and Time Points: Place all vials into a heating block pre-heated to 70°C.

-

T=0 min: Immediately remove the first vial and cool it to room temperature to quench the reaction. This serves as the baseline.

-

T=15 min: Remove the second vial and cool to room temperature.

-

T=30 min: Remove the third vial and cool.

-

T=45 min: Remove the fourth vial and cool.

-

T=60 min: Remove the fifth vial and cool.

-

T=90 min: Remove the sixth vial and cool.

-

T=120 min: Remove the seventh vial and cool.

-

The eighth vial can be used for a longer time point (e.g., 180 min) if the reaction appears slow.

-

-

GC-MS Analysis: Analyze the derivatized sample from each time point by GC-MS. Inject 1 µL of the reaction mixture directly.

-

Data Processing: Integrate the peak area of the fully derivatized TMS-Clindamycin for each chromatogram. Plot the normalized peak area against the reaction time.

Data Interpretation and Results

The results of the time-course study should be tabulated to clearly visualize the progression of the reaction. The optimal reaction time is identified as the point where the peak area of the TMS-Clindamycin derivative reaches a maximum and plateaus, indicating the reaction has gone to completion.

Table 1: Example Data from a Time-Course Derivatization Study

| Reaction Time (minutes) | Normalized Peak Area of TMS-Clindamycin (Arbitrary Units) | Observations |

| 0 | 0.15 | Reaction just initiated. |

| 15 | 0.68 | Reaction proceeding rapidly. |

| 30 | 0.89 | Approaching completion. |

| 45 | 0.98 | Near maximum yield. |

| 60 | 1.00 | Maximum yield achieved (start of plateau). |

| 90 | 0.99 | Yield is stable, reaction is complete. |

| 120 | 0.99 | Yield remains stable. |

From the example data, the optimal reaction time would be 60 minutes . While 45 minutes gives a near-complete reaction, selecting 60 minutes provides a safety margin to ensure completeness and robustness against minor variations in sample matrix or temperature.

Optimized Protocol for Routine Clindamycin Analysis

Based on the optimization study, the following protocol is recommended for routine analysis.

-

Prepare and dry the sample as described in steps 1-3 of the time-course study.

-

Add 100 µL of MSTFA + 1% TMCS to the dried sample.

-

Cap the vial tightly and vortex.

-

Incubate the vial at 70°C for 60 minutes .

-

Cool the vial to room temperature.

-

The sample is now ready for GC-MS analysis. Derivatized samples should ideally be analyzed within 24 hours for best results.[6][9]

Field Insights & Troubleshooting

-

Trustworthiness of the Protocol: This optimization framework is inherently self-validating. By performing this time-course study under your specific laboratory conditions, you generate the data that validates the chosen reaction time for your application.

-

Derivative Stability: While TMS derivatives are stable enough for automated GC-MS runs, their stability can be limited.[9] It is advisable to perform derivatization in smaller batches and analyze them promptly.[2] If storage is necessary, keep vials tightly capped at 4°C.[9]

-

Reagent Blanks: Always prepare and analyze a reagent blank (reagent without analyte) to identify any potential interferences or artifacts originating from the silylating agents themselves.[7]

-

Incomplete Derivatization: If multiple peaks corresponding to partially derivatized Clindamycin are observed, it indicates an incomplete reaction. This can be caused by insufficient time, low temperature, or the presence of moisture. Re-evaluate the drying step and consider increasing the reaction time or temperature.

Conclusion

The successful quantification of Clindamycin by GC-MS is critically dependent on a complete and reproducible derivatization step. A generic, one-size-fits-all reaction time may not be sufficient to guarantee accuracy. By investing the effort to perform a simple time-course study as detailed in this note, researchers can establish a scientifically sound, optimized, and robust protocol. This ensures that the analytical results are trustworthy and accurately reflect the true concentration of Clindamycin in the sample, forming a solid foundation for research and development activities.

References

-

ResearchGate. (n.d.). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tand mass spectrometry. Retrieved from [Link]

-

Agilent Technologies. (n.d.). TMS Derivitization for GC-MS. Retrieved from [Link]

-

USP. (2024). Methods for the Analysis of Clindamycin Phosphate Injection. Retrieved from [Link]

-

Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]

-

Begum, S. K., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 38. Retrieved from [Link]

-

Begum, S. K., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PubMed. Retrieved from [Link]

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]

-

Roch, L., et al. (2014). Improved Stability of TMS Derivatives for the Robust Quantification of Plant Polar Metabolites by Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

-

Bibel Labs. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

Dioxin 20XX International Symposium. (n.d.). trimethylsilyl (tms) derivatization for simultaneous determination of ketosteroid hormones by gc-ms. Retrieved from [Link]

-

PubMed. (n.d.). Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin. Retrieved from [Link]

-

A.H.B. Wu. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

-

Little, J. L. (2017). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Retrieved from [Link]

Sources

- 1. thescipub.com [thescipub.com]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for the Analysis of Clindamycin Phosphate Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

solvent selection for 7-Epi Clindamycin GC sample preparation

Application Note: Solvent Selection & Derivatization Protocol for 7-Epi Clindamycin GC Analysis

Part 1: Executive Summary & Core Challenge

The Challenge: Clindamycin and its epimer, 7-Epi Clindamycin (Clindamycin B), are lincosamide antibiotics characterized by high polarity, multiple hydroxyl groups, and significant thermal instability. The standard pharmaceutical form is the Hydrochloride (HCl) salt , which presents a dual challenge for Gas Chromatography (GC):

-

Volatility: The molecule is non-volatile and degrades before boiling.

-

Solubility: The HCl salt is insoluble in standard non-polar GC solvents (Hexane, DCM) but soluble in protic solvents (Water, Methanol) that are chemically incompatible with silylation reagents.

The Solution: This protocol utilizes Pyridine as the dual-function solvent (solubilizer + acid scavenger) coupled with BSTFA + 1% TMCS for silylation. This system converts the non-volatile polar salt into a volatile, thermally stable trimethylsilyl (TMS) derivative, allowing for the separation of the 7-Epi impurity based on stereochemical differences in the derivatized form.

Part 2: Scientific Rationale & Solvent Selection Logic

The Solubility-Derivatization Paradox

Successful GC analysis of Clindamycin requires derivatization (silylation) to cap polar -OH and -NH groups. However, silylation reagents react violently with water and alcohols. Therefore, the solvent must:

-

Dissolve the polar Clindamycin HCl salt .

-

Be aprotic (contain no active hydrogen).

-

Facilitate the silylation reaction.[1]

Solvent Candidate Analysis

| Solvent Candidate | Solubility of Clindamycin HCl | Silylation Compatibility | Boiling Point | Verdict |

| Methanol/Ethanol | High | Incompatible (Reacts with reagent) | Low | REJECT |

| Chloroform/DCM | Very Low (Salt insoluble) | Compatible | Low | REJECT (Unless free-base is extracted) |

| Dimethylformamide (DMF) | High | Compatible | High (153°C) | Conditional (Hard to remove; tailing peaks) |

| Pyridine | Moderate/High | Excellent (Catalyst + Scavenger) | Medium (115°C) | PRIMARY CHOICE |

| Acetonitrile | Low (Salt insoluble) | Compatible | Low | REJECT (For salt form) |

The Role of Pyridine

Pyridine is selected not just for solubility, but for its mechanistic role in the reaction.

-

Acid Scavenger: The silylation of the HCl salt releases additional HCl. Pyridine neutralizes this acid, preventing the degradation of the acid-labile glycosidic bond in Clindamycin.

-

Catalysis: Pyridine acts as a base catalyst, enhancing the nucleophilicity of the hydroxyl groups, ensuring complete derivatization of the sterically hindered 7-position.

Part 3: Visualization of Workflow & Logic

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting Pyridine based on the starting material state (Salt vs. Free Base).

Figure 2: Experimental Workflow (Salt Method)

Caption: Step-by-step derivatization protocol for Clindamycin HCl using Pyridine and BSTFA.

Part 4: Detailed Experimental Protocol

Objective: To derivatize Clindamycin and 7-Epi Clindamycin for GC separation.

Reagents Required:

-

Pyridine: Anhydrous, 99.8%+ purity (stored over KOH pellets or molecular sieves).

-

BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

-

Internal Standard (Optional): Hexadecane or Tetracosane (dissolved in Pyridine).

Protocol Steps:

-

Sample Preparation:

-

Weigh 10.0 mg of Clindamycin Hydrochloride sample into a 5 mL crimp-top headspace vial or a screw-cap reaction vial.

-

Note: Ensure glassware is silanized to prevent adsorption of the polar analyte.

-

-

Solvation:

-

Add 1.0 mL of Anhydrous Pyridine .

-

Vortex vigorously for 1 minute. The salt may not dissolve instantly but will dissolve upon heating and reaction.

-

Critical: Do not use heat yet.

-

-

Derivatization Reaction:

-

Add 0.5 mL of BSTFA + 1% TMCS .

-

Flush the headspace with dry Nitrogen (N2) to remove moisture.

-

Cap the vial tightly (PTFE-lined cap).

-

Incubate: Place in a heating block at 70°C for 60 minutes .

-

Mechanism:[2][3] The heat drives the silylation of the hindered hydroxyl groups. As the -OH groups are silylated, the molecule becomes more lipophilic, fully dissolving into the pyridine/BSTFA mixture.

-

-

Analysis:

GC Parameters (Recommended):

-

Column: 5% Phenyl-arylene (e.g., DB-5MS or HP-5). 30m x 0.25mm x 0.25µm.

-

Inlet Temp: 260°C.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 150°C (Hold 1 min).

-

Ramp: 10°C/min to 300°C.

-

Final: 300°C (Hold 10 min).

-

-

Detection: FID (300°C) or MS (Scan 50-650 m/z).

Part 5: Validation & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Precipitate in Vial | Incomplete derivatization or inorganic salts (NaCl/KCl) from matrix. | If liquid is clear, inject. If cloudy, centrifuge before injection. |

| Tailing Peaks | Active sites in liner or column; incomplete silylation. | Use deactivated wool in liner. Increase reaction time to 90 mins. |

| Multiple Peaks for One Analyte | Partial silylation (some OH groups reacted, some not). | Check water content in Pyridine. Ensure reagents are fresh. |

| Degradation Products | Thermal breakdown in injector. | Lower inlet temp to 250°C. Ensure Pyridine is neutralizing HCl efficiently. |

References

-

European Pharmacopoeia (Ph. Eur.) . Clindamycin Hydrochloride Monograph. (Standard for impurity limits and HPLC methods, providing context for 7-Epi identification).

-

United States Pharmacopeia (USP) . Clindamycin Hydrochloride: Related Compounds. (Defines 7-Epiclindamycin as a critical process impurity).

- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.

-

Sigma-Aldrich Technical Bulletin . Derivatization Reagents for GC: BSTFA and TMCS Protocols. (Source for reaction conditions and stoichiometry).

-

Lin, D.L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS. Journal of Food and Drug Analysis. (Review of derivatization strategies for polar pharmaceuticals).

Sources

- 1. gcms.cz [gcms.cz]

- 2. selleckchem.com [selleckchem.com]

- 3. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Silylation of 7-Epi Clindamycin Hydroxyl Groups

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging silylation of 7-Epi Clindamycin's hydroxyl groups. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve even the most stubborn reaction issues.

Section 1: Understanding the Substrate: The Challenge of 7-Epi Clindamycin

7-Epi Clindamycin, an epimer of the potent lincosamide antibiotic Clindamycin, possesses three secondary hydroxyl groups located at the C2, C3, and C4 positions of its sugar moiety.[1][2][3][4] The successful silylation of these groups, whether for protection in a synthetic route or for derivatization to increase volatility for gas chromatography (GC) analysis, is often hampered by their differing steric and electronic environments.

Incomplete reactions typically arise because the C2-hydroxyl is significantly more accessible than the C3 and C4 hydroxyls, which are situated in a more sterically crowded environment on the pyranose ring. This differential reactivity is the primary obstacle to achieving complete, uniform tris-silylation.

Caption: Structure of 7-Epi Clindamycin with its three key secondary hydroxyl groups.

Section 2: Troubleshooting Guide for Incomplete Silylation

This section is formatted to address specific experimental outcomes with a logical progression from cause to solution.

Issue 1: Low to No Conversion of Starting Material

You observe primarily unreacted 7-Epi Clindamycin after the reaction.

| Plausible Cause | Recommended Solution & Scientific Rationale |

| Presence of Moisture | Water readily hydrolyzes silylating agents, consuming them before they can react with the substrate.[5][6] Solution: Rigorously dry all glassware (oven-dried at >120°C), use anhydrous solvents (Sure/Seal™ or freshly distilled), and ensure the 7-Epi Clindamycin starting material is lyophilized or dried under high vacuum. Handle reagents under an inert atmosphere (N₂ or Ar).[5][7] |

| Inactive/Degraded Reagent | Silylating agents, especially silyl halides and triflates, are highly sensitive to moisture and can degrade over time, even with proper storage. Solution: Use a fresh vial of the silylating agent or one that has been recently opened and properly stored in a desiccator under an inert atmosphere. If in doubt, purchase a new batch from a reputable supplier. |

| Insufficient Reaction Time or Temperature | Silylation of sterically hindered hydroxyls is often kinetically slow.[5] Room temperature may be insufficient to overcome the activation energy barrier. Solution: Increase the reaction temperature, often to 60-80°C, and extend the reaction time.[5][8] Monitor the reaction's progress by taking aliquots at various time points and analyzing them via TLC or GC to determine the optimal conditions. |

Issue 2: Persistent Mixture of Mono-, Di-, and Tri-silylated Products

Your analysis shows a distribution of partially silylated species, with the fully silylated product being a minor component.

| Plausible Cause | Recommended Solution & Scientific Rationale |

| Insufficient Reagent Stoichiometry | Each hydroxyl group requires at least one equivalent of the silylating agent. For a complete reaction, a significant excess is often necessary to drive the equilibrium towards the fully protected product, especially for less reactive sites. Solution: Increase the molar excess of the silylating agent. Start with at least 1.5 equivalents per hydroxyl group (4.5 equivalents total) and increase incrementally to 2.0 or even 3.0 equivalents per group (6.0-9.0 total) for stubborn cases. |

| Low Reagent Reactivity | The chosen silylating agent may be potent enough for the accessible C2-OH but lacks the reactivity to overcome the steric hindrance at C3 and C4. Silylating power generally follows the trend: Silyl Iodides > Triflates > Chlorides > Amides.[9] Solution: Switch to a more powerful silylating agent. If N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are failing, consider using a silyl triflate like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), which is significantly more electrophilic and effective for hindered alcohols.[10] |

| Inadequate Catalysis | The reaction may require a catalyst to activate either the alcohol or the silylating agent, especially for hindered substrates. Solution: Introduce a potent nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts (0.05-0.2 equivalents).[9] For reactions with silyl chlorides, ensuring the presence of a suitable base like imidazole or 2,6-lutidine (for silyl triflates) is critical.[10][11][12] |

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to achieve 100% tris-silylation on 7-Epi Clindamycin? A1: The primary reason is steric hindrance.[13] The three secondary hydroxyl groups do not have equal accessibility. The C2-OH is relatively exposed, while the C3-OH and C4-OH are part of a more rigid ring system and are flanked by other substituents, making it difficult for the bulky silylating agent to approach and react.[14][15] Achieving complete reaction at all three sites requires overcoming the high activation energy at the most hindered position, necessitating forceful conditions or highly reactive reagents.

Q2: What is the best silylating agent and base combination for the hindered C3 and C4 hydroxyls? A2: For challenging, sterically hindered alcohols, a highly reactive silylating agent paired with a non-nucleophilic, hindered base is the gold standard. A recommended system is tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) with 2,6-lutidine as the base in an aprotic solvent like dichloromethane (DCM).[10][11] TBSOTf is a powerful silylating agent, and 2,6-lutidine is basic enough to scavenge the triflic acid byproduct without competing as a nucleophile.

Q3: How can I monitor the reaction and confirm complete silylation? A3: The best methods are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

TLC: The silylated products will be less polar than the starting material. A complete reaction will show the disappearance of the starting material spot and the appearance of a single, higher Rf product spot. Multiple product spots indicate an incomplete reaction.

-

GC-MS: This is the definitive method. The silylated derivative is more volatile and suitable for GC analysis.[16] The mass spectrum will confirm the identity of the product. The fully silylated 7-Epi Clindamycin will have a molecular weight corresponding to the addition of three silyl groups. Incomplete silylation will result in multiple peaks with masses corresponding to mono- and di-silylated species.

Q4: My silylated product seems to decompose during workup or purification on a silica gel column. Why is this happening? A4: Silyl ethers, particularly trimethylsilyl (TMS) ethers, are sensitive to acid and can be cleaved during aqueous workups or on silica gel, which is inherently acidic.[16][17]

-

Workup: Quench the reaction carefully with a neutral or slightly basic solution. Avoid strong acids.

-

Purification: If chromatography is necessary, use deactivated (neutral) silica gel or treat the silica gel with a small amount of triethylamine in the eluent (e.g., 1%) to neutralize acidic sites. Alternatively, using bulkier, more stable silyl protecting groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) will increase stability towards hydrolysis and chromatography.[16]

Section 4: Experimental Protocols & Data

Protocol 1: Robust Silylation of Hindered Hydroxyls using TBSOTf

This protocol is designed for complete silylation for synthetic purposes.

-

Preparation: Thoroughly dry all glassware in an oven at 120°C and cool under a stream of dry nitrogen or in a desiccator.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-Epi Clindamycin (1.0 eq).

-

Solvent & Base: Dissolve the substrate in anhydrous dichloromethane (DCM). Add 2,6-lutidine (4.0 eq). Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (3.6 eq, 1.2 eq per -OH group) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) containing 1% triethylamine to prevent desilylation.

Data Summary: Comparison of Common Silylating Agents

| Silylating Agent | Abbreviation | Leaving Group | Reactivity | Best For |

| Trimethylchlorosilane | TMSCl | Chloride | Moderate | General purpose, often with a base like triethylamine or imidazole.[11] |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | High | GC derivatization; powerful TMS donor. Often used with a catalyst like TMCS.[5] |

| tert-Butyldimethylsilyl Chloride | TBDMSCl/TBSCl | Chloride | Moderate | Forms stable TBDMS ethers, good for protection. Requires a catalyst (e.g., DMAP).[9] |

| tert-Butyldimethylsilyl Triflate | TBDMSOTf/TBSOTf | Triflate | Very High | Silylating highly hindered alcohols. Used with a non-nucleophilic base.[10] |

| Triisopropylsilyl Triflate | TIPSOTf | Triflate | Very High | Forms very bulky and stable TIPS ethers, excellent for robust protection.[11] |

Section 5: Visualized Workflows

Caption: A decision-tree workflow for troubleshooting incomplete silylation reactions.

References

- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Silylation of Sulfonamides.

-

Arkles, B. (1982). Techniques for Silylation. Petrarch Systems Inc. Available at: [Link]

- Benchchem. (n.d.). Troubleshooting low yield in silylation with 1-Cyanoethyl(diethylamino)dimethylsilane.

-

Wikipedia. (2023). Silylation. Available at: [Link]

-

Scott, E., et al. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (1993). US5182374A - Clindamycin phosphate synthesis.

-

Justia Patents. (1990). Clindamycin phosphate synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available at: [Link]

-

Hartwig, J. F. (2016). Catalytic Silylation of Unactivated C–H Bonds. Chemical Reviews. Available at: [Link]

-

Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. Available at: [Link]

-

Pröfrock, D., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry. Available at: [Link]

-

ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?. Available at: [Link]

-

Chromatography Forum. (2014). Why do my silylations always fail?. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Available at: [Link]

-

Royal Society of Chemistry. (2021). Enantioselective synthesis of acyclic monohydrosilanes by steric hindrance assisted C–H silylation. Chemical Communications. Available at: [Link]

-

ResearchGate. (2014). The Lewis Base-Catalyzed Silylation of Alcohols-A Mechanistic Analysis. Available at: [Link]

-

Fluka. (1995). Silylating Agents. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. PubMed Central. Available at: [Link]

-

Villas-Bôas, S. G., et al. (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Available at: [Link]

-

University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

- Google Patents. (2018). CN107652332B - Preparation method of clindamycin phosphate.

-

National Center for Biotechnology Information. (n.d.). 7-Epiclindamycin. PubChem. Available at: [Link]

-

SynThink. (n.d.). 16684-06-3 7-Epi Clindamycin. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Clindamycin. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of polymer-clindamycin conjugates through lipase-catalyzed esterification and RAFT polymerization. PubMed Central. Available at: [Link]

-

ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. Available at: [Link]

-

ResearchGate. (2022). Why can't I get linearity with silylation of hydroxy acids with BSTFA?. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. Available at: [Link]

-

YouTube. (2024). Steric Hindrance | Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2015). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry. Available at: [Link]

-

PubMed. (1973). Chemical modification of clindamycin: synthesis and evaluation of selected esters. Available at: [Link]

-

Wikipedia. (2023). Steric effects. Available at: [Link]

Sources

- 1. 7-Epiclindamycin | C18H33ClN2O5S | CID 3034218 - PubChem [pubchem.ncbi.nlm.nih.gov]